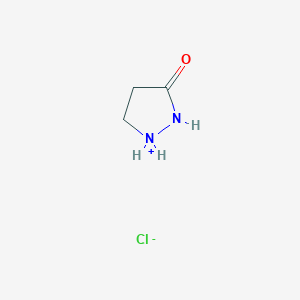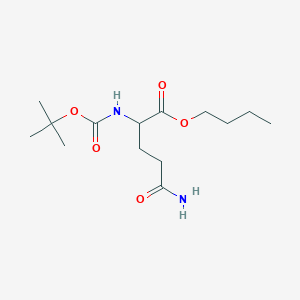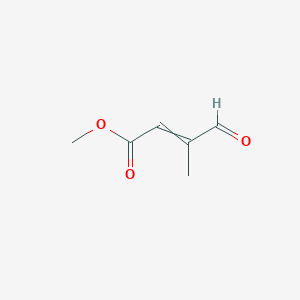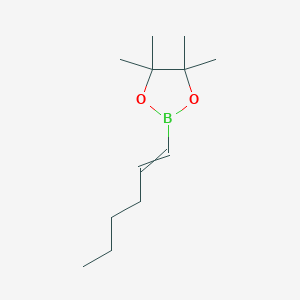
(E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is characterized by its boron-containing dioxaborolane ring, which is known for its stability and reactivity. The presence of the hex-1-en-1-yl group adds to its versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of hex-1-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a palladium complex. The reaction conditions often include a temperature range of 50-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
(E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The hex-1-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and polymers .
科学研究应用
(E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of (E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond, which is highly reactive. This bond formation facilitates various chemical reactions, including cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific application but generally include enzymes and receptors that interact with the boron-containing moiety .
相似化合物的比较
Similar Compounds
(E)-hex-4-en-1-amine: Similar in structure but contains an amine group instead of a dioxaborolane ring.
trans-1-Hexen-1-ylboronic acid: Contains a boronic acid group instead of a dioxaborolane ring.
(E)-9-(hex-1-en-1-yl)-9H-carbazole: Contains a carbazole ring instead of a dioxaborolane ring.
Uniqueness
(E)-2-(hex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stable dioxaborolane ring, which provides enhanced reactivity and stability compared to other boron-containing compounds. This makes it particularly valuable in various chemical reactions and industrial applications .
属性
IUPAC Name |
2-hex-1-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJMGKYYPHNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
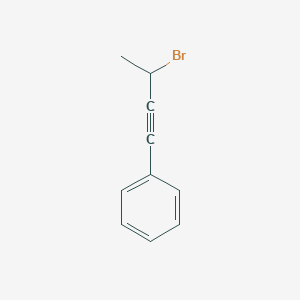
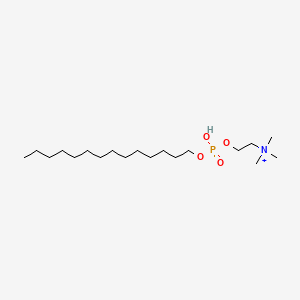
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
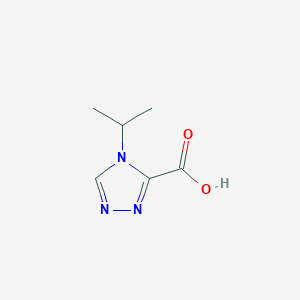
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
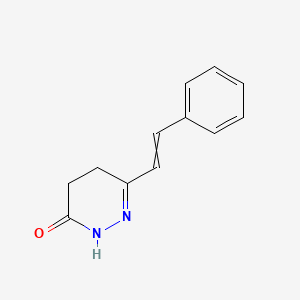
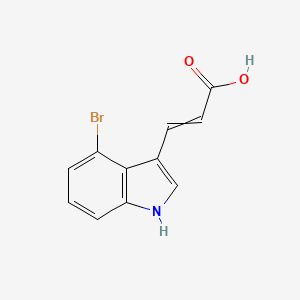
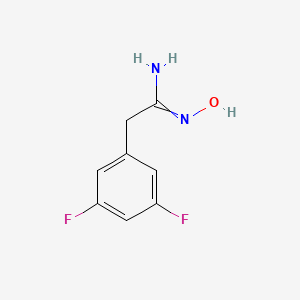
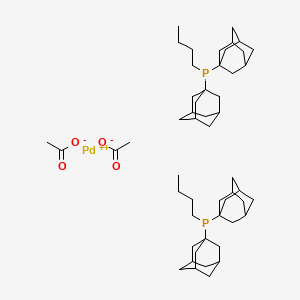
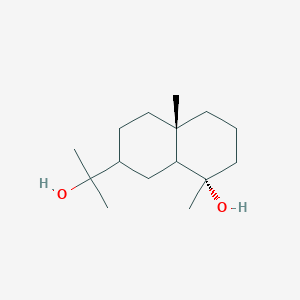
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
